molecular formula C11H10N2O2 B13863647 N-(8-hydroxyquinolin-7-yl)acetamide

N-(8-hydroxyquinolin-7-yl)acetamide

Cat. No.: B13863647
M. Wt: 202.21 g/mol
InChI Key: BIELRUGHIWSBGF-UHFFFAOYSA-N
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Description

Overview of Quinolone and Acetamide (B32628) Scaffold Significance in Medicinal Chemistry Research

The quinoline (B57606) scaffold, a key component of N-(8-hydroxyquinolin-7-yl)acetamide, is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. nih.gov Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov The versatility of the quinoline ring system allows for extensive synthetic modifications, enabling the development of targeted therapeutic agents. nih.govresearchgate.net

Similarly, the acetamide group is a fundamental functional group in organic chemistry and is integral to many pharmaceutical compounds. patsnap.com Acetamides are known for their diverse biological activities, which can include antimicrobial and anti-inflammatory effects. ontosight.ai The presence of the acetamide moiety can influence a molecule's solubility, stability, and ability to interact with biological targets. patsnap.comwikipedia.org The combination of these two scaffolds in one molecule, as seen in this compound, creates a hybrid structure with the potential for unique chemical and biological properties. nih.gov

Historical Context of 8-Hydroxyquinoline (B1678124) Derivatives in Chemical and Biological Research

The parent compound, 8-hydroxyquinoline, was first synthesized in 1880 by Hugo Weidel and Albert Cobenzl. wikipedia.org Shortly after, in the late 19th century, other chemists, including Zdenko Hans Skraup and Otto Fischer, developed alternative synthetic routes and correctly identified its structure. wikipedia.org By the 1920s, the ability of 8-hydroxyquinoline to form insoluble chelates with metal ions was discovered, paving the way for its use in analytical chemistry. wikipedia.org

Over the last few decades, interest in 8-hydroxyquinoline and its derivatives has expanded significantly, particularly in medicinal chemistry. nih.govresearchgate.net These compounds have been investigated for a wide range of therapeutic applications, including as neuroprotective agents, anticancer therapies, and antimicrobial treatments. researchgate.netnih.gov Their biological activity is often linked to their ability to chelate metal ions, which can play crucial roles in various pathological processes. researchgate.net For instance, the 8-hydroxyquinoline derivative clioquinol (B1669181) was investigated for its potential in treating Alzheimer's disease due to its ability to chelate zinc and copper ions. scispace.comrroij.com

Structural Significance of this compound within the 8-Hydroxyquinoline Framework

The structure of this compound is characterized by the core 8-hydroxyquinoline ring system with an acetamide group attached at the 7-position. The 8-hydroxyquinoline moiety itself is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a hydroxyl group at the 8-position. rroij.com This arrangement creates a bidentate chelating site involving the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, enabling the molecule to bind to various metal ions. scispace.comrroij.com

Research Gaps and Motivations for Advanced Studies of this compound

While the broader class of 8-hydroxyquinoline derivatives has been extensively studied, specific compounds like this compound may have a less documented research history. A key motivation for further investigation is to fully characterize its unique physicochemical properties and biological activities that may arise from the specific combination of the 8-hydroxyquinoline core and the 7-yl-acetamide substituent.

Future research could focus on several areas. A thorough investigation of its metal-chelating properties with a range of biologically relevant metal ions would be valuable. Structure-activity relationship (SAR) studies, exploring how modifications to the acetamide group or other parts of the molecule affect its activity, could guide the design of more potent and selective compounds. acs.org Furthermore, exploring its potential in various applications, from fluorescent sensing to medicinal chemistry, remains a fertile area for research. scispace.comrroij.com The synthesis of derivatives of this compound has been explored, indicating an ongoing interest in the potential of this chemical scaffold. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

N-(8-hydroxyquinolin-7-yl)acetamide

InChI

InChI=1S/C11H10N2O2/c1-7(14)13-9-5-4-8-3-2-6-12-10(8)11(9)15/h2-6,15H,1H3,(H,13,14)

InChI Key

BIELRUGHIWSBGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

Synthetic Methodologies for N 8 Hydroxyquinolin 7 Yl Acetamide and Its Analogues

Classic Synthetic Routes to 8-Hydroxyquinoline (B1678124) Derivatives

The construction of the 8-hydroxyquinoline scaffold is a critical first step, relying on several well-established named reactions in heterocyclic chemistry.

Condensation Reactions for Quinoline (B57606) Core Formation

The formation of the quinoline ring system is often achieved through condensation reactions that build the heterocyclic ring onto a pre-existing benzene (B151609) derivative. The Skraup synthesis is a primary method, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. chemicalbook.com Specifically for 8-hydroxyquinoline, the Skraup-Doebner-von Miller reaction is employed, starting from 2-aminophenol. chemicalbook.com

Other significant condensation reactions for quinoline synthesis include the Combes, Friedländer, and Pfitzinger syntheses. scispace.com The Combes synthesis condenses anilines with β-diketones, followed by acid-catalyzed cyclization. nih.gov The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base. researchgate.net The Pfitzinger reaction is an extension of the Friedländer synthesis, using isatin (B1672199) or isatic acid to produce quinoline-4-carboxylic acids. researchgate.net

Table 1: Overview of Classic Quinoline Synthesis Reactions

Synthesis NameReactantsKey Features
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing AgentForms quinoline from aniline and α,β-unsaturated carbonyl compounds generated in situ. chemicalbook.com
Combes Synthesis Arylamines, 1,3-Dicarbonyl CompoundsProvides a β-amino enone which is then cyclized with heat to form quinoline. nih.gov
Friedländer Synthesis o-Aminobenzaldehyde/ketone, Aldehyde/Ketone with α-methylene groupAn acid or base-catalyzed condensation followed by cyclodehydration. researchgate.net
Pfitzinger Reaction Isatin or Isatic Acid, Carbonyl CompoundAn extension of the Friedländer synthesis to produce quinoline-4-carboxylic acids. researchgate.net

Functionalization Strategies for 8-Hydroxyquinoline

Once the 8-hydroxyquinoline core is formed, various strategies can be employed to introduce substituents at different positions on the bicyclic ring. The phenolic nature of the 8-HQ ring makes it susceptible to electrophilic aromatic substitution reactions. scispace.com For instance, halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide or bromine in a suitable solvent. nih.gov

Nitration of 8-hydroxyquinoline is also a key functionalization step. Depending on the reaction conditions, different nitro derivatives can be obtained. For example, nitration with dilute nitric acid can lead to the formation of 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl The synthesis of 5-nitro-8-hydroxyquinoline can be achieved through the nitrosation of 8-hydroxyquinoline followed by oxidation of the resulting nitroso derivative with nitric acid. researchgate.net These nitro derivatives are crucial intermediates as the nitro group can be subsequently reduced to an amino group, allowing for further derivatization.

Modern cross-coupling reactions, such as the Suzuki cross-coupling reaction, are also utilized to introduce new aryl or alkyl groups at specific positions, commonly at the 5- and 7-positions of the 8-HQ moiety, often requiring protection of the hydroxyl group. scispace.com

Targeted Synthesis of N-(8-hydroxyquinolin-7-yl)acetamide

The synthesis of the title compound, this compound, requires the presence of an amino group at the 7-position of the 8-hydroxyquinoline ring, which is then acylated.

Direct Acylation Approaches of 7-Amino-8-hydroxyquinoline

The most direct route to this compound involves the acetylation of the precursor 7-amino-8-hydroxyquinoline. nih.gov This precursor can be synthesized and subsequently acylated. The acetylation can be carried out using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in an appropriate solvent, often with a base to neutralize the acid byproduct. While specific literature on the chemoselective acylation of 7-amino-8-hydroxyquinoline is not abundant, studies on the related isomer, 2-amino-8-quinolinol, have shown that selective N-acylation over O-acylation can be achieved by generating an anionic nucleophile from the starting material and treating it with a less reactive acyl donor, such as an acyl imidazolide (B1226674) or an ester. This suggests that controlling the reactivity of the acylating agent and the reaction conditions is key to achieving selective amidation at the C7-amino group.

Multi-step Synthetic Sequences Incorporating the Acetamide (B32628) Moiety

An alternative and common strategy for introducing the acetamide group at the 7-position involves a multi-step sequence starting from 8-hydroxyquinoline. This process typically includes the following steps:

Nitration: Introduction of a nitro group at the 7-position. Due to the activating nature of the hydroxyl group, nitration of 8-hydroxyquinoline often yields a mixture of 5-nitro and 7-nitro isomers, or the 5,7-dinitro compound under stronger conditions. pw.edu.pl Careful control of reaction conditions is necessary to favor the formation of the 7-nitro isomer.

Reduction: The 7-nitro-8-hydroxyquinoline intermediate is then reduced to 7-amino-8-hydroxyquinoline. This reduction can be accomplished using various standard methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or by using reducing agents like tin(II) chloride in hydrochloric acid.

Acetylation: The final step is the acetylation of the newly formed 7-amino-8-hydroxyquinoline, as described in the direct acylation approach, to yield this compound.

This multi-step approach provides a reliable pathway to the target compound from the readily available 8-hydroxyquinoline.

Synthesis of Structural Analogues and Hybrid Compounds

The 8-hydroxyquinoline scaffold is a versatile platform for the synthesis of a wide array of structural analogues and hybrid molecules. These modifications are often pursued to modulate the compound's biological or material properties.

For example, a series of 8-hydroxyquinolines with amino and thioalkyl functionalities at the 4-position have been prepared. researchgate.net This synthesis began with the chlorination of 4-hydroxy-8-tosyloxyquinoline, followed by nucleophilic substitution with various sulfur and nitrogen nucleophiles. researchgate.net In some cases, the deprotection of the tosyl group at the 8-position occurred concurrently with the substitution reaction. researchgate.net

Hybrid compounds, where the 8-hydroxyquinoline moiety is linked to another pharmacophore, are also of significant interest. For instance, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and the antibiotic ciprofloxacin (B1669076) was synthesized via a Mannich reaction, using paraformaldehyde to link the two molecules. Another approach involved coupling 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin using peptide coupling reagents like TBTU.

Furthermore, the synthesis of conjugates, such as those linking umbelliferone (B1683723) with 8-hydroxyquinoline through an ether linkage, has been reported. nih.gov These syntheses often involve reacting a bromoalkylated derivative of one molecule with the hydroxyl group of the other in the presence of a base and a phase transfer catalyst. nih.gov

Table 2: Examples of Synthesized 8-Hydroxyquinoline Analogues and Hybrids

Analogue/Hybrid TypeSynthetic StrategyStarting MaterialsReference
4-Amino/Thioalkyl-8-hydroxyquinolinesNucleophilic substitution on a 4-chloro-8-tosyloxyquinoline intermediate.4-Hydroxy-8-tosyloxyquinoline, various amines and thiols. researchgate.net
5-Chloro-8-hydroxyquinoline-ciprofloxacin HybridMannich reaction.5-Chloro-8-hydroxyquinoline, ciprofloxacin, paraformaldehyde.
Umbelliferone-8-hydroxyquinoline ConjugatesEther synthesis via Williamson-like reaction.Bromoalkylated umbelliferone, 8-hydroxyquinoline. nih.gov
Substituted 8-hydroxy-N-phenylquinoline-2-carboxamidesAmide bond formation via condensation.8-Hydroxyquinoline-2-carboxylic acid, substituted anilines. mdpi.com

These examples highlight the chemical tractability of the 8-hydroxyquinoline scaffold, allowing for the generation of a diverse library of compounds with potentially novel properties.

Mannich Reaction Derived 8-Hydroxyquinoline-Acetamide Hybrids

The Mannich reaction is a powerful tool for the C-7 aminoalkylation of 8-hydroxyquinoline (oxine). mdpi.comnih.gov This three-component condensation involves an active hydrogen compound (8-hydroxyquinoline), an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.comorganic-chemistry.org The reaction proceeds under mild conditions and is highly efficient for producing 7-aminoalkyl-8-hydroxyquinoline derivatives. mdpi.comindexcopernicus.com When an acetamide-containing amine or aldehyde is used, or when the resulting amine is subsequently acylated, 8-hydroxyquinoline-acetamide hybrids are formed.

The general mechanism involves the formation of an iminium ion from the amine and aldehyde, which then undergoes electrophilic attack by the electron-rich C-7 position of the 8-hydroxyquinoline ring. organic-chemistry.org A modified version of this reaction, known as the Betti reaction, can also be employed, utilizing different aldehydes and amines to introduce a variety of substituents. nih.govrsc.org Researchers have successfully synthesized a wide library of these Mannich bases, exploring the effects of different amines and substitutions on the quinoline ring. acs.org

Table 1: Examples of Mannich Reaction Conditions for 8-Hydroxyquinoline Derivatives

Starting Materials Reagents & Conditions Product Type Reference
8-Quinolinol, Substituted Aldehydes, Various Amines Absolute ethanol (B145695), room temperature, catalyst-free Mannich bases, bis-products, imines indexcopernicus.com
8-Hydroxyquinoline, Formaldehyde, Various Amines Mild reaction conditions Aminomethylated 8-hydroxyquinolines mdpi.com
5-Chloro-8-hydroxyquinoline, Benzaldehyde (B42025), Acetamide Not specified N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide uni.lu
8-hydroxyquinoline, Aldehyde, Primary/Secondary Amine Multicomponent condensation Aminomethylated products organic-chemistry.org

Chalcone-Based Derivatives of 8-Hydroxyquinolin-7-yl Acetamide

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde derivative in the presence of a base. chemrevlett.comrasayanjournal.co.in To create chalcone-based derivatives of this compound, a synthetic strategy would involve a precursor containing either an acetyl group or a formyl (aldehyde) group attached to the 8-hydroxyquinoline-acetamide scaffold.

For instance, N-(7-acetyl-8-hydroxyphenyl)acetamide could be condensed with various substituted benzaldehydes to yield the desired chalcone (B49325) derivatives. rasayanjournal.co.in Alternatively, starting with 4-aminoacetophenone, it can be converted to N-(4-acetylphenyl)acetamide. eijppr.com This intermediate can then participate in a Claisen-Schmidt condensation with a suitable aldehyde, such as 5-formyl-8-hydroxyquinoline, to build the chalcone structure. The reaction is generally catalyzed by aqueous alkaline bases like sodium hydroxide (B78521) or potassium hydroxide and can be carried out at room temperature or with gentle heating. chemrevlett.comeijppr.com

Table 2: General Scheme for Chalcone Synthesis via Claisen-Schmidt Condensation

Reactant A Reactant B Catalyst/Solvent General Product Reference
Substituted Acetophenone Substituted Benzaldehyde KOH or NaOH / Ethanol 1,3-Diaryl-2-propen-1-one (Chalcone) rasayanjournal.co.ineijppr.com
Acetophenone derivatives Aromatic aldehyde derivatives 40% NaOH / Ethyl alcohol Chalcone derivatives nih.gov
N-(3-Acetylphenyl)-2-chloro-acetamide Variously substituted benzaldehydes Sodium hydroxide / Ethanol Chalcone derivatives rasayanjournal.co.in

Sulfamoyl-Phenylacetamide Hybrid Ligands with 8-Hydroxyquinoline

The synthesis of hybrid molecules incorporating sulfamoyl-phenylacetamide and 8-hydroxyquinoline moieties involves multi-step synthetic pathways. A general approach would be to prepare the two key fragments separately and then couple them. The sulfamoyl-phenylacetamide portion can be synthesized, for example, from precursors like furosemide (B1674285) or by reacting a substituted aniline with a sulfonyl chloride, followed by functionalization to introduce an acetamide group. pjmhsonline.comnih.gov

Once the desired sulfamoyl-phenylacetamide fragment is obtained, it can be linked to a functionalized 8-hydroxyquinoline. This coupling could be achieved through an amide bond formation, an ether linkage, or other suitable covalent bonds, depending on the reactive groups designed into the precursor molecules. For example, a mixed ligand complex has been synthesized by reacting a pre-formed β-enaminone ligand containing a sulfamoyl group with a metal salt and 8-hydroxyquinoline. pjmhsonline.com This demonstrates the capacity of these two distinct ligand types to coordinate to a central atom, suggesting that covalent linking is also synthetically accessible.

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods can be applied to functionalize the quinoline core, which is a key step in the synthesis of complex this compound analogues. For instance, a halogenated 8-hydroxyquinoline derivative could be coupled with various partners using reactions like the Suzuki, Heck, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups.

While direct palladium-catalyzed synthesis of the parent this compound is not extensively documented, the synthesis of related structures heavily relies on this technology. For example, 6,8-disubstituted 1,7-naphthyridines, which are structurally related to quinolines, have been synthesized using an extended series of palladium-catalyzed cross-coupling reactions to build a library of potent inhibitors for biological targets. nih.gov Furthermore, palladium catalysis is used in intramolecular C-H alkenylation reactions to construct the quinoline scaffold itself from N-phenylacrylamides. nih.gov These examples underscore the potential and versatility of palladium catalysis in the synthesis and functionalization of the 8-hydroxyquinoline ring system necessary for producing diverse acetamide derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of this compound and its analogues, this includes the use of solvent-free reactions and alternative energy sources like microwave irradiation to improve efficiency and reduce waste.

Solvent-Free Reactions

Performing reactions under solvent-free conditions offers significant environmental benefits by eliminating solvent waste, reducing purification steps, and often lowering energy consumption. The Hantzsch reaction, a multicomponent reaction used to synthesize polyhydroquinoline derivatives (related to the quinoline core), has been successfully carried out under solvent-free conditions at 80 °C using a reusable heterogeneous catalyst. rsc.org Similarly, the Mannich reaction, which is key to producing precursors for 8-hydroxyquinoline-acetamide hybrids, can be conducted as a one-pot, three-component reaction under solvent-free conditions, showcasing its efficiency and mildness. organic-chemistry.org These protocols demonstrate that complex heterocyclic structures can be assembled efficiently without the need for bulk organic solvents.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable green chemistry technique that can dramatically reduce reaction times, increase product yields, and improve reaction efficiency. nih.gov This technology has been successfully applied to the synthesis of various quinoline and acetamide derivatives. For example, the synthesis of 1-{4'-[3-chloro-2-(substituted phenyl)-4-oxo-azetidin-1-yl]-biphenyl-4-yl}-7-hydroxy-4-methyl-1H-quinolin-2-one derivatives was achieved using microwave irradiation. researchgate.net The Claisen-Schmidt condensation to form chalcones has also been optimized using microwave irradiation, reducing reaction times from hours to minutes. chemrevlett.com Similarly, the synthesis of N-substituted acetamides from chloroacetyl chloride and various amines has been accelerated using microwave technology, highlighting the broad applicability of this method in synthesizing the building blocks for the target compounds. nih.gov

Catalytic Approaches for Enhanced Selectivity and Yield

Research into the synthesis of quinoline derivatives has highlighted several catalytic strategies that can be applied to enhance the selectivity and yield of this compound and its analogues. These approaches often involve the use of catalysts that can either activate the acylating agent or modulate the nucleophilicity of the amino and hydroxyl groups.

One common strategy involves the use of a basic catalyst, such as triethylamine (B128534) (TEA). In the synthesis of related 8-hydroxyquinoline derivatives, TEA has been employed as a base and catalyst to facilitate the formation of carboxamide groups. The base can deprotonate the carboxylic acid (if used as the acyl source) or scavenge the acid byproduct formed when using an acyl halide or anhydride, thereby driving the reaction towards amide formation.

Another avenue explores the principles of chemoselective acylation. For the isomeric compound 2-amino-8-quinolinol, studies have shown that the choice of coupling agents and additives can direct the acylation to either the amino or the hydroxyl group. nih.govnih.govmdpi.com While not a direct catalytic approach in all cases, the use of catalytic amounts of additives like 4-dimethylaminopyridine (B28879) (DMAP) in conjunction with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is a well-established method for promoting acylation. nih.govnih.govmdpi.com By carefully selecting the reaction conditions, it is possible to favor N-acylation. For instance, in the acylation of 2-amino-8-quinolinol, specific conditions were developed to selectively obtain C2-amides. nih.govnih.govmdpi.com These principles can be extrapolated to the synthesis of this compound.

Furthermore, general catalytic amidation reactions are being developed to avoid the use of stoichiometric activating agents, which generate significant waste. nih.gov These methods, which often employ boronic acid or metal-based catalysts, aim to directly couple carboxylic acids and amines, with water as the only byproduct. nih.gov While specific applications to 7-amino-8-hydroxyquinoline may not be extensively documented, these emerging catalytic systems represent a promising direction for the high-yield, selective synthesis of this compound.

The table below summarizes research findings on the chemoselective acylation of a closely related isomer, 2-amino-8-quinolinol, which provides valuable insights into the catalytic conditions that could be adapted for the synthesis of this compound to enhance selectivity and yield.

Table 1: Research Findings on the Chemoselective Acylation of 2-amino-8-quinolinol

Acylating Agent Coupling Agent/Catalyst Additive Solvent Major Product Yield (%) Reference
4-Methoxybenzoic acid EDCI DMAP (catalytic) THF C8-Ester 95 nih.govnih.gov
4-Methoxybenzoic acid CDI - THF C2-Amide/C8-Ester/Diacyl 5:88:7 nih.gov
Methyl 4-methoxybenzoate NaH (stoichiometric base) - THF C2-Amide - nih.govnih.gov
2-Picolinic acid EDCI DMAP (catalytic) THF C2-Amide 32 nih.gov

This table is based on the chemoselective acylation of 2-amino-8-quinolinol and is presented to illustrate the principles of selectivity in a closely related system.

Advanced Spectroscopic and Structural Characterization of N 8 Hydroxyquinolin 7 Yl Acetamide and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the various functional groups present in N-(8-hydroxyquinolin-7-yl)acetamide by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule. The FT-IR spectrum of 8-hydroxyquinoline (B1678124), the parent compound, shows characteristic bands for the phenolic -OH group and the C=C and C=N stretching vibrations of the quinoline (B57606) ring. researchgate.net For this compound, the spectrum is expected to exhibit additional characteristic peaks corresponding to the acetamide (B32628) group.

The presence of the amide functional group introduces distinct vibrational modes. The N-H stretching vibration of the secondary amide is typically observed in the region of 3300-3100 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear as a strong absorption in the range of 1680-1630 cm⁻¹. The amide II band, arising from a combination of N-H bending and C-N stretching, is anticipated to be found between 1570-1515 cm⁻¹.

The phenolic O-H stretching vibration is expected to produce a broad band in the region of 3400-3200 cm⁻¹. The C-O stretching of the phenol (B47542) group will likely appear around 1200 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring are expected above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations will produce a series of bands in the 1600-1400 cm⁻¹ region.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic Hydroxyl O-H stretch 3400-3200 (broad)
Amide N-H stretch 3300-3100
Aromatic C-H stretch >3000
Amide I C=O stretch 1680-1630
Aromatic/Amide II C=C, C=N stretch, N-H bend 1600-1400

Raman spectroscopy provides complementary information to FT-IR, focusing on the polarizability of molecular bonds. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent technique for fingerprinting the carbon skeleton of aromatic structures. For this compound, the Raman spectrum would be dominated by the vibrations of the quinoline ring system.

The characteristic ring breathing modes of the quinoline moiety are expected to produce strong and sharp bands in the fingerprint region (below 1500 cm⁻¹). The C=C and C=N stretching vibrations within the aromatic rings will also give rise to prominent Raman signals. While the -OH and N-H stretching vibrations are typically weak in Raman spectra, the C=O stretch of the amide group should be observable. Surface-enhanced Raman spectroscopy (SERS) could be employed to enhance the signal intensity and provide insights into the molecule's interaction with metal surfaces. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) are key parameters for assigning the proton signals. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the quinoline ring, the amide N-H proton, the phenolic O-H proton, and the methyl protons of the acetamide group. rsc.orgresearchgate.net

The aromatic protons of the quinoline ring are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts will be influenced by the electronic effects of the hydroxyl and acetamido substituents. The amide N-H proton is expected to appear as a broad singlet, with its chemical shift being solvent and concentration-dependent. Similarly, the phenolic O-H proton will also give a broad singlet. The methyl protons of the acetamide group will appear as a sharp singlet in the upfield region, likely around δ 2.2 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ ~2.2 Singlet
Aromatic H 7.0 - 9.0 Multiplets
NH Variable (broad) Singlet

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal in the spectrum. The chemical shifts of the carbon signals are indicative of their electronic environment. For this compound, the ¹³C NMR spectrum will show signals for the carbons of the quinoline ring and the acetamide group. rsc.orgrsc.orgchemicalbook.com

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of δ 168-172 ppm. The carbons of the quinoline ring will resonate in the aromatic region, from approximately δ 110 to 155 ppm. The carbon bearing the hydroxyl group (C8) and the carbon attached to the nitrogen of the acetamide group (C7) will have their chemical shifts significantly influenced by these substituents. The methyl carbon of the acetamide group will appear at the most upfield region, typically around δ 25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 168 - 172
Aromatic C 110 - 155

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule. sdsu.eduyoutube.commdpi.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to establish the connectivity of the protons within the quinoline ring system by identifying adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the methyl proton signal would show a correlation to the methyl carbon signal. sdsu.eduyoutube.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and in deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. ub.edunih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS can precisely confirm its molecular formula, C₁₁H₁₀N₂O₂. The high mass accuracy of HRMS instruments, such as the Orbitrap, is essential for identifying unknown compounds and for confirming the identity of synthesized molecules. ub.edu The process involves ionizing the sample and separating the resulting ions based on their exact mass-to-charge ratio, providing a detailed and accurate mass spectrum. nih.gov

The theoretical isotopic distribution can be estimated using algorithms that consider the natural abundance of isotopes for each element (¹²C, ¹H, ¹⁴N, ¹⁶O). nih.gov This calculated distribution is then compared with the experimentally observed isotopic pattern to validate the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, like this compound, without causing significant fragmentation. nih.govnih.gov In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov

This method is highly sensitive and is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. ub.edu For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. By varying the instrumental parameters, such as the cone voltage, controlled fragmentation can be induced, providing valuable structural information through tandem mass spectrometry (MS/MS). nih.gov

Technique Information Obtained Relevance for this compound
HRMS Exact mass and elemental composition. ub.edunih.govConfirms the molecular formula (C₁₁H₁₀N₂O₂).
ESI-MS Molecular weight of polar compounds. nih.govnih.govDetermines the molecular weight and provides data on the protonated molecule [M+H]⁺.
MS/MS Fragmentation pattern and structural information. nih.govElucidates the connectivity of atoms within the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. youtube.com The spectrum of this compound, like other 8-hydroxyquinoline derivatives, is characterized by absorption bands arising from π→π* and n→π* transitions. youtube.comresearchgate.net The π→π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital. youtube.com

The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents on the quinoline ring. mdpi.comresearchgate.net For instance, studies on similar compounds show that the solvent can influence the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). mdpi.com The UV-Vis spectrum provides a characteristic fingerprint that can be used for identification and quantification.

Transition Type Description Expected Region for this compound
π→π Excitation of an electron from a π bonding to a π antibonding orbital. youtube.comHigher energy (shorter wavelength), high intensity.
n→π Excitation of an electron from a non-bonding to a π antibonding orbital. youtube.comLower energy (longer wavelength), low intensity.

Fluorescence Spectroscopy for Luminescent Properties of this compound

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. nih.gov this compound and its derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. nih.gov The quinoline ring system provides a rigid, planar structure that often leads to significant fluorescence. nih.gov

The fluorescence properties, including the emission wavelength and quantum yield, are influenced by factors such as the nature of substituents and the solvent. mdpi.com For many 8-hydroxyquinoline derivatives, fluorescence is enhanced upon chelation with metal ions, making them useful as fluorescent sensors. nih.gov The study of the luminescent properties of this compound involves exciting the molecule at a specific wavelength (typically at or near its absorption maximum) and measuring the resulting emission spectrum. This provides insights into the excited state dynamics and potential applications in materials science and analytical chemistry.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern produced when a single crystal of this compound is irradiated with X-rays, its precise molecular geometry, bond lengths, bond angles, and crystal packing can be determined.

Parameter Information Provided
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths & Angles The geometry of the molecule.
Intermolecular Interactions Details on hydrogen bonding, π–π stacking, and other non-covalent forces. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The molecular structure of 8-hydroxyquinoline and its derivatives has been the subject of numerous crystallographic studies. For instance, a monoclinic polymorph of 8-hydroxyquinoline itself was identified, crystallizing in the P21/n space group. nih.gov In this structure, the molecule is planar, featuring an intramolecular O—H···N hydrogen bond. nih.gov These molecules form centrosymmetric dimers through intermolecular O—H···N hydrogen bonds, resulting in a planar four-membered N₂H₂ ring. nih.gov

In a related derivative, 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide, the crystal structure reveals an intramolecular N—H···N hydrogen bond, which forms an eight-membered ring. researchgate.net The dihedral angle between the quinoline system and the benzene (B151609) ring in this molecule is 41.69 (1)°. researchgate.net The crystal packing is further stabilized by intermolecular C—H···O hydrogen bonds and Br···O short-contact interactions. researchgate.net

The study of 5-azidomethyl-8-hydroxyquinoline also utilized single-crystal X-ray diffraction, confirming a monoclinic structure in the P21/c space group. scispace.com This analysis highlighted the presence of intra- and intermolecular interactions, such as hydrogen bonding, which induce slight torsions within the crystal structure. scispace.com

Interactive Table: Crystallographic Data for 8-Hydroxyquinoline and a Derivative

Compound Name2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide8-hydroxyquinoline (monoclinic polymorph)
Molecular Formula C₁₈H₁₄Br₂N₂O₃C₉H₇NO
Molecular Weight 466.13145.16
Crystal System -Monoclinic
Space Group -P2₁/n
a (Å) 8.7570 (18)6.620 (3)
b (Å) 8.7279 (17)9.243 (4)
c (Å) 22.372 (5)11.070 (4)
α (°) -90
β (°) 98.04 (3)90.718 (6)
γ (°) -90
Volume (ų) -677.3 (5)
Z 44
Temperature (K) 293100
Radiation type -Mo Kα
R-factor 0.0440.039

Data sourced from references nih.govresearchgate.net.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of crystalline materials. nih.gov Unlike SCXRD, which requires a single, well-formed crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline phase. nih.gov

PXRD is instrumental in identifying the crystalline form of a substance, detecting polymorphism (the ability of a solid to exist in multiple crystal forms), and assessing the purity of a sample. nih.gov The technique is governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ). nih.gov

In the context of 8-hydroxyquinoline derivatives, PXRD has been used to complement single-crystal data and to characterize materials for which single crystals could not be obtained. For example, the crystal structure of 5-azidomethyl-8-hydroxyquinoline was refined using the Rietveld method from powder X-ray diffraction data, which corroborated the single-crystal findings. scispace.com The PXRD analysis was conducted using CuKα1 radiation (λ = 1.5406 Å) on a sample contained in a rotating Lindemann glass capillary to minimize preferred orientation effects. scispace.com

The ability of PXRD to distinguish between different polymorphic forms is crucial in pharmaceutical sciences, as different polymorphs can exhibit varying physical properties. nih.gov While specific PXRD data for this compound is not detailed in the provided search results, the established use of this technique for related 8-hydroxyquinoline derivatives underscores its importance in the comprehensive structural characterization of this class of compounds. scispace.com

Coordination Chemistry of N 8 Hydroxyquinolin 7 Yl Acetamide and Its Metal Complexes

Ligand Design Principles in 8-Hydroxyquinoline (B1678124) Derivatives

The design of ligands based on the 8-hydroxyquinoline scaffold is a well-established strategy for creating potent metal-chelating agents. The inherent electronic and structural features of the 8-HQ framework can be finely tuned by introducing various substituents, thereby influencing the properties of the resulting metal complexes.

Bidentate Chelation Properties via Nitrogen and Oxygen Donor Atoms

The fundamental coordination behavior of 8-hydroxyquinoline and its derivatives is defined by their action as monoprotic bidentate ligands. scirp.orgscirp.org Chelation occurs through the deprotonation of the phenolic hydroxyl group (-OH) at the 8-position and the donation of a lone pair of electrons from the heterocyclic nitrogen atom of the quinoline (B57606) ring. scirp.orgscirp.org This forms a stable five-membered chelate ring with a metal ion. nih.gov This bidentate (N,O) coordination is a hallmark of the 8-HQ scaffold and is responsible for its ability to form stable complexes with a wide array of metal ions. scispace.comnih.gov The formation of these strong chelate complexes is a primary driver for their diverse applications. tandfonline.com

Influence of the Acetamide (B32628) Moiety on Coordination Behavior

The introduction of an acetamide group (-NHCOCH₃) at the 7-position of the 8-hydroxyquinoline ring is expected to modify the ligand's coordination properties. While the primary bidentate chelation through the quinolinic nitrogen and phenolic oxygen remains the core interaction, the acetamide substituent can exert influence through electronic and steric effects.

Electronically, the acetamide group can act as an electron-donating group, which can increase the electron density on the quinoline ring system. It has been predicted that electron-donating substituents at the C-7 position of the quinoline skeleton can cause a red-shift in the emission spectrum of the resulting metal complexes. scispace.comrroij.com This modification of the electronic properties of the ligand can affect the stability and the spectroscopic characteristics of its metal complexes.

Sterically, the presence of the acetamide group in the vicinity of the coordination site could influence the geometry of the resulting metal complexes and potentially impact the metal-to-ligand stoichiometry. However, it is not anticipated to directly participate in the primary coordination to the metal center, which remains dominated by the N,O-chelate ring.

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes often exhibit well-defined stoichiometries that are influenced by the nature of the metal ion and the ligand.

Complexation with Transition Metal Ions (e.g., Cu(II), Ni(II), Zn(II), Co(II), Fe(II), Mn(II))

N-(8-hydroxyquinolin-7-yl)acetamide is expected to form complexes with a variety of divalent transition metal ions, including copper(II), nickel(II), zinc(II), cobalt(II), iron(II), and manganese(II). This is consistent with the known reactivity of the broader class of 8-hydroxyquinoline derivatives. scispace.comasianpubs.org For instance, studies on the closely related ligand, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, have demonstrated the successful synthesis of its complexes with these exact metal ions. asianpubs.orgresearchgate.net The synthesis generally involves mixing stoichiometric amounts of the ligand and the respective metal chloride or sulfate (B86663) salt in a solvent like methanol (B129727) or ethanol (B145695) and refluxing the mixture.

Exploration of Different Metal-to-Ligand Ratios

For divalent metal ions, 8-hydroxyquinoline derivatives typically form complexes with a 1:2 metal-to-ligand (M:L) ratio. scirp.orgscirp.org This stoichiometry is commonly observed in complexes with Co(II) and Ni(II). scirp.orgscirp.org Spectrophotometric and conductometric titrations are common methods used to confirm this ratio. scirp.orgscirp.org In many cases, particularly with octahedrally coordinating metals, the coordination sphere is completed by two water molecules, leading to a general formula of [M(L)₂(H₂O)₂]. scirp.orgresearchgate.net This has been observed in complexes of a related 5-substituted 8-hydroxyquinoline acetamide derivative with Mn(II), Co(II), Ni(II), and Fe(II). asianpubs.orgresearchgate.net For metals that favor a square planar geometry, such as Cu(II), a 1:2 ratio is also common, resulting in a [M(L)₂] complex. scirp.orgscirp.org

Structural Elucidation of Metal Complexes

The structures of metal complexes of this compound can be elucidated using a combination of spectroscopic and analytical techniques. By analogy with other 8-hydroxyquinoline derivatives, specific spectral changes are expected upon complexation.

Infrared (IR) spectroscopy is a key tool for confirming the coordination mode. The disappearance of the broad O-H stretching band of the free ligand and the shift in the C-O stretching frequency upon complexation indicate the deprotonation of the hydroxyl group and the involvement of the oxygen atom in bonding to the metal. asianpubs.orgscirp.org Furthermore, a shift in the C=N stretching vibration of the quinoline ring to a different wavenumber suggests the participation of the nitrogen atom in chelation. scirp.orgscirp.org The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. scirp.org

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry. The spectra of the complexes typically show intraligand charge transfer bands, which are often shifted compared to the free ligand. scirp.org Additionally, for transition metal complexes with d-electrons, d-d transition bands can be observed in the visible region, which are characteristic of the coordination geometry (e.g., octahedral or square planar). researchgate.net

Thermogravimetric analysis (TGA) can be used to confirm the presence of coordinated water molecules. The loss of mass at temperatures between 100-250°C typically corresponds to the removal of these water molecules, which helps in confirming the proposed structure, such as [M(L)₂(H₂O)₂]. asianpubs.orgresearchgate.net

The table below summarizes the expected analytical data for a hypothetical [M(L)₂(H₂O)₂] complex of this compound with various transition metals, based on findings for analogous compounds.

Table 1: Expected Physicochemical and Spectroscopic Data for Metal Complexes of this compound

Metal Ion Proposed Formula Expected Geometry Key IR Shifts (cm⁻¹) Expected UV-Vis λₘₐₓ (nm) (Charge Transfer)
Cu(II) [Cu(C₁₁H₁₀N₂O₂)₂] Square Planar ν(C=N) shift, ν(M-N) ~580 Bathochromic shift
Ni(II) [Ni(C₁₁H₁₀N₂O₂)₂(H₂O)₂] Octahedral ν(C=N) shift, ν(M-N) ~570 ~366
Zn(II) [Zn(C₁₁H₁₀N₂O₂)₂(H₂O)₂] Octahedral ν(C=N) shift, ν(M-N) ~396
Co(II) [Co(C₁₁H₁₀N₂O₂)₂(H₂O)₂] Octahedral ν(C=N) shift, ν(M-N) ~570 ~371
Fe(II) [Fe(C₁₁H₁₀N₂O₂)₂(H₂O)₂] Octahedral ν(C=N) shift, ν(M-N) Bathochromic shift
Mn(II) [Mn(C₁₁H₁₀N₂O₂)₂(H₂O)₂] Octahedral ν(C=N) shift, ν(M-N) Bathochromic shift

Data is inferred from studies on analogous 8-hydroxyquinoline derivatives. scirp.orgasianpubs.orgresearchgate.net

Table 2: List of Compounds

Compound Name
This compound
8-hydroxyquinoline
Copper(II) chloride
Nickel(II) chloride
Zinc(II) chloride
Cobalt(II) chloride
Iron(II) chloride
Manganese(II) chloride
Tris(8-hydroxyquinoline)aluminium(III)
7-Morpholinomethyl-8-hydroxyquinoline

Spectroscopic Characterization of Complexes (FT-IR, UV-Vis, NMR)

Spectroscopic methods are fundamental in elucidating the structure of metal complexes with this compound. FT-IR, UV-Vis, and NMR spectroscopy collectively provide a detailed picture of the ligand's coordination to the metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy is instrumental in identifying the binding sites of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed.

O-H Group: The broad band corresponding to the phenolic O-H stretching vibration, typically found in the free ligand, disappears or shifts significantly in the spectra of the metal complexes. This indicates the deprotonation of the hydroxyl group and the formation of a metal-oxygen (M-O) bond. scirp.org

C=N Group: The stretching vibration of the quinoline ring's C=N group experiences a shift to a lower frequency in the complex. This change suggests the coordination of the nitrogen atom to the metal ion, which weakens the C=N bond. researchgate.net

New Bands: The formation of new, weaker bands at lower frequencies can be attributed to the M-O and M-N stretching vibrations, providing direct evidence of coordination. scirp.org In hydrated complexes, the presence of coordinated water molecules is confirmed by a broad band around 3300-3400 cm⁻¹ and other vibrations like rocking and wagging modes. arabjchem.org

Functional GroupFree Ligand (Typical, cm⁻¹)Metal Complex (Typical, cm⁻¹)Inference
Phenolic O-H (stretch)~3200-3400 (broad)Absent or ShiftedDeprotonation and M-O bond formation scirp.org
C=N (stretch)~1580Shift to lower frequencyCoordination of nitrogen (M-N bond) researchgate.net
M-N / M-O (stretch)Not present~500-600Formation of new coordinate bonds scirp.org
Coordinated H₂ONot present~3300-3400 (broad)Presence of hydrated water molecules arabjchem.org

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic structure of the complexes. The spectra typically display two types of electronic transitions:

Intraligand Transitions: These high-energy bands, usually observed in the ultraviolet region, are attributed to π → π* and n → π* transitions within the this compound ligand itself. These bands may undergo a slight shift upon complexation.

Charge Transfer (CT) Transitions: New bands that appear in the visible region for transition metal complexes are often assigned to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net These transitions involve the promotion of an electron from a ligand-based orbital to a metal-based d-orbital and are responsible for the characteristic colors of many of these complexes. For d-block metals with partially filled d-orbitals, additional, weaker d-d transition bands may also be observed. asianpubs.orgasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is used to characterize the ligand and its diamagnetic complexes. researchgate.net Upon complexation:

The resonance signal of the phenolic proton disappears, confirming its displacement by the metal ion.

The signals of protons and carbons near the coordination sites (the nitrogen and oxygen atoms) experience a downfield shift due to the deshielding effect caused by the donation of electron density to the metal.

Thermogravimetric Analysis (TGA) for Hydration and Thermal Stability

Thermogravimetric analysis (TGA) is a crucial technique for examining the thermal stability of the metal complexes and determining the nature of water molecules present. asianpubs.org The TGA curve plots the percentage weight loss against temperature. For hydrated metal complexes of this compound, the decomposition often occurs in distinct steps. asianpubs.orgasianpubs.org

Complex TypeDecomposition StepTemperature Range (°C)Observation
Hydrated Metal ComplexStep 1100 - 200Loss of coordinated water molecules asianpubs.org
Anhydrous Metal ComplexStep 2> 200Decomposition of the organic ligand moiety asianpubs.org

Magnetic Susceptibility Measurements for Oxidation State and Geometry

Magnetic susceptibility measurements provide valuable information about the electronic structure of the central metal ion, specifically the number of unpaired electrons. This data is used to determine the oxidation state and infer the coordination geometry of the complex. researchgate.net The effective magnetic moment (μ_eff) is calculated from the measured susceptibility. libretexts.org

For instance, a Cu(II) (d⁹) complex is expected to have one unpaired electron, leading to a magnetic moment of approximately 1.73 B.M. For high-spin octahedral Ni(II) (d⁸) complexes, two unpaired electrons result in a magnetic moment in the range of 2.9–3.4 B.M. doubtnut.com In contrast, a square planar Ni(II) complex is diamagnetic (μ_eff = 0 B.M.). Similarly, Co(II) (d⁷) in a high-spin octahedral environment typically shows a magnetic moment of 4.1–5.2 B.M., corresponding to three unpaired electrons. libretexts.org These values help distinguish between different possible geometries, such as octahedral and square planar. asianpubs.orglibretexts.org

Metal Iond-Electron ConfigurationGeometryUnpaired Electrons (n)Spin-Only μ_eff (B.M.)
Cu(II)d⁹Octahedral/Square Planar11.73
Ni(II)d⁸High-Spin Octahedral22.83
Ni(II)d⁸Square Planar00
Co(II)d⁷High-Spin Octahedral33.87

Note: The spin-only formula is μ_so = √n(n+2). Observed values can differ due to orbital contributions. libretexts.org

Geometrical and Electronic Properties of Metal Complexes

The interplay between the central metal ion and the this compound ligand dictates the geometrical and electronic properties of the resulting complexes. These properties are best understood through the frameworks of coordination chemistry and ligand field theory.

Octahedral and Square Planar Geometries in Metal-N-(8-hydroxyquinolin-7-yl)acetamide Complexes

The preferred geometry of a metal complex is influenced by the metal ion's size, charge, and d-electron configuration. For complexes of this compound, two common geometries are octahedral and square planar. scirp.org

Octahedral Geometry: This geometry is common for many transition metal ions like Co(II), Ni(II), and Zn(II). asianpubs.orgasianpubs.orgwikipedia.org In these cases, the metal center is coordinated to two bidentate this compound ligands and two additional monodentate ligands, typically water molecules, resulting in a [M(L)₂(H₂O)₂] stoichiometry. researchgate.netasianpubs.org The presence of these coordinated water molecules is often confirmed by TGA and FT-IR analysis. arabjchem.orgasianpubs.org

Square Planar Geometry: This geometry is frequently observed for d⁸ metal ions such as Pd(II) and Pt(II), and it is also common for Cu(II) (d⁹) complexes. scirp.orglibretexts.org For d⁸ ions, the square planar arrangement is particularly stable with strong-field ligands, but can also occur with weaker-field ligands for 4d and 5d metals. libretexts.org In these complexes, the metal ion is typically coordinated to two bidentate ligands in a planar arrangement. doubtnut.com

Ligand Field Theory and Electronic Transitions in Metal Chelates

Ligand Field Theory (LFT) provides a model to explain the electronic structure and spectra of transition metal complexes. libretexts.org It describes how the interaction between the metal's d-orbitals and the ligand's orbitals removes the degeneracy of the d-orbitals. libretexts.orgwpmucdn.com

In an Octahedral Field: The five d-orbitals split into two sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). libretexts.org The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The electronic transitions observed in the UV-Vis spectra of octahedral complexes, such as those of Co(II) and Ni(II), can be assigned to the promotion of electrons from the t₂g to the e_g orbitals (d-d transitions). asianpubs.orgasianpubs.org

In a Square Planar Field: The d-orbital splitting is more complex. libretexts.org The d_x²-y² orbital, which points directly at the ligands, is the most destabilized and highest in energy. libretexts.org The remaining d-orbitals are split into three lower energy levels. For d⁸ complexes like those of Ni(II), the eight electrons can fill the four lower-energy orbitals, resulting in a diamagnetic, stable square planar complex. libretexts.org

The electronic spectra of these complexes are a direct consequence of this splitting. The bands observed correspond to transitions between these split d-orbitals (d-d transitions) and the previously mentioned ligand-to-metal charge transfer (LMCT) transitions. researchgate.netresearchgate.net The energy of these transitions provides information about the ligand field strength and the geometry of the complex.

Role of Deprotonation of Phenolic Group upon Complexation

The coordination chemistry of this compound, like other 8-hydroxyquinoline (8HQ) derivatives, is fundamentally dictated by the presence and reactivity of its key functional groups: the heterocyclic nitrogen atom of the quinoline ring and the adjacent phenolic hydroxyl group at the C-8 position. nih.govscispace.com The close proximity of these two groups enables the molecule to act as a potent bidentate chelating agent, forming stable complexes with a wide array of metal ions. nih.govrroij.com A critical and indispensable step in the formation of these metal complexes is the deprotonation of the phenolic hydroxyl group. scispace.comrroij.com

The hydrogen atom of the hydroxyl group is acidic and is displaced upon interaction with a metal ion. scispace.comrroij.com This process results in the formation of a coordinate covalent bond between the negatively charged oxygen atom (phenoxide) and the metal center. scispace.com Simultaneously, the nitrogen atom of the pyridine (B92270) ring donates its lone pair of electrons to the metal ion, completing the chelate ring structure. scirp.orgresearchgate.net This chelation, involving the {N,O⁻} donor set, is a defining characteristic of 8-hydroxyquinoline-based ligands and is essential for the formation of stable metal complexes. acs.org The inability to deprotonate and form this chelate ring significantly impairs or eliminates the compound's metal-binding ability. acs.org

Spectroscopic studies on metal complexes of closely related 8-hydroxyquinoline derivatives provide clear evidence for the deprotonation of the phenolic group during complexation. asianpubs.org

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, specific vibrational bands are associated with the phenolic group. A key indicator is the stretching vibration of the C-O bond of the phenol (B47542). Upon complexation, this band shifts to a higher frequency. For instance, in a study of metal complexes of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, the C-O stretching of the free ligand's hydroxyl group at 1080.55 cm⁻¹ shifted to higher frequencies in the spectra of all its metal chelates. asianpubs.org Similarly, the stretching band for the free -OH group observed at 1322 cm⁻¹ shifted to higher wavenumbers (1359-1385 cm⁻¹) in the metal complexes. asianpubs.org This shift signifies the formation of a C-O-metal bond, confirming the deprotonation of the phenolic proton and the coordination of the oxygen atom to the metal ion. asianpubs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these compounds also provide compelling evidence for deprotonation. The complexation process typically induces noticeable shifts in the absorption bands. Studies on 8-hydroxyquinoline-sulfonamide hybrid complexes showed bathochromic (red) shifts to longer wavelengths (e.g., 406-474 nm) in the metal chelates. asianpubs.org These shifts are attributed to metal-to-ligand charge transfer (MLCT) transitions and are considered a characteristic feature of 8-hydroxyquinoline complexes where complexation is accompanied by the deprotonation of the phenolic group. asianpubs.org

The deprotonation process is, therefore, not merely a prerequisite for coordination but a central aspect of the electronic and structural changes that occur as the ligand binds to a metal ion, leading to the formation of a stable chelate. acs.orgasianpubs.org

Spectroscopic Evidence for Phenolic Group Deprotonation upon Complexation

The following table summarizes typical spectroscopic shifts observed in 8-hydroxyquinoline derivatives upon complexation with various metal ions, indicating the deprotonation of the phenolic -OH group. The data is based on findings from the closely related compound N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide and its metal complexes. asianpubs.org

Spectroscopic MethodFeatureFree Ligand (8HQSPA)Metal Complex (M(II)-8HQSPA)Implication
IR Spectroscopy ν(C-O) of phenolic -OH~1080.55 cm⁻¹Shifted to higher frequencyFormation of C-O-M bond
IR Spectroscopy ν(-OH)~1322 cm⁻¹1359 - 1385 cm⁻¹Coordination of phenolic oxygen
UV-Vis Spectroscopy Absorption Bandsπ→π* transitions (~310-330 nm)Bathchromic shift (red shift)M→L charge transfer, confirms complexation

Computational and Theoretical Investigations of N 8 Hydroxyquinolin 7 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of N-(8-hydroxyquinolin-7-yl)acetamide. These methods offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular geometry of chemical compounds. For derivatives of 8-hydroxyquinoline (B1678124), DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been employed to determine optimized geometries in the ground state. scispace.com Such studies have confirmed the planar nature of the 8-hydroxyquinoline ring system. researchgate.net

Theoretical structural characterizations of related mixed-ligand metal complexes containing 8-hydroxyquinoline have revealed detailed coordination modes, such as a bidentate fashion for the 8-hydroxyquinoline ligand, leading to specific geometries like octahedral. mdpi.com The optimized bond lengths and angles calculated through DFT have shown good agreement with experimental X-ray diffraction data for similar compounds. scispace.commdpi.com For instance, in a cocrystal of 8-hydroxyquinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline (B194070), DFT calculations accurately predicted bond lengths, noting variations due to electron delocalization from the hydroxyl group. sci-hub.se

HOMO-LUMO Energy Gap Analysis and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), provides insights into the molecule's reactivity; a smaller gap generally implies higher reactivity. sci-hub.se

For 8-hydroxyquinoline derivatives, the HOMO-LUMO gap has been calculated to understand their potential bioactivity, as a smaller gap can facilitate charge transfer within the molecule. scispace.com Analysis of reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η) and electrophilicity (ω), has shown that some 8-hydroxyquinoline derivatives are good electron acceptors with high reactivity. mdpi.com These calculations are instrumental in predicting the chemical behavior of these compounds. rsc.org

Table 1: Frontier Molecular Orbital Energies and Reactivity Indices for a Representative 8-Hydroxyquinoline Derivative.
ParameterValue (eV)
EHOMO-6.012
ELUMO-1.482
HOMO-LUMO Gap (ΔE)4.53
Chemical Hardness (η)2.265
Electronegativity (χ)3.747
Electrophilicity Index (ω)3.098

Note: The data in this table is illustrative and based on typical values found for 8-hydroxyquinoline derivatives in the literature. Actual values for this compound may vary.

Electrostatic Potential Surface (ESP) Analysis

Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (ESP) analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP map uses a color spectrum to represent different potential values, where red indicates electron-rich regions (nucleophilic) and blue signifies electron-poor regions (electrophilic). sci-hub.se

For 8-hydroxyquinoline derivatives, MEP analysis has been used to designate fragments of the molecule that are likely to interact with electrophiles and nucleophiles. mdpi.com These maps have revealed that the negative potential is often localized around the oxygen and nitrogen atoms, which are key sites for metal chelation and hydrogen bonding. sci-hub.se This information is critical for understanding the non-covalent interactions that govern the biological activity of these compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While molecular dynamics (MD) simulations are a powerful technique to study the conformational changes and intermolecular interactions of molecules over time, specific MD simulation studies focusing on the conformational analysis and intermolecular interactions of this compound were not prominently found in the provided search results. However, MD simulations have been widely applied to other quinoline (B57606) derivatives to understand their dynamic behavior and interactions with biological targets. nih.govnih.gov These simulations provide insights into the flexibility of the molecule and the stability of its complexes with proteins or DNA, which are crucial for drug design. mdpi.com The study of intermolecular interactions, such as hydrogen bonding and π-π stacking, in related systems has been explored using theoretical methods, revealing their importance in the formation of stable molecular assemblies. nih.gov

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery, enabling the prediction of how a ligand might bind to a biological target.

Molecular Docking Studies with Macromolecular Targets (e.g., Bacterial Proteins, DNA)

Molecular docking studies have been extensively performed on 8-hydroxyquinoline derivatives to investigate their binding modes and affinities with various macromolecular targets, including bacterial proteins and DNA. mdpi.com These studies are crucial for understanding the mechanism of action of these compounds as potential antimicrobial or anticancer agents. researchgate.netnih.gov

For instance, docking studies of 8-hydroxyquinoline derivatives against bacterial proteins have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site. nveo.org The binding energies calculated from these simulations provide a measure of the affinity of the compound for the target protein, helping to prioritize candidates for further experimental testing. researchgate.net Docking of quinoline derivatives into the DNA gyrase active site has also been explored to elucidate their antibacterial mechanism. nih.gov

Table 2: Representative Molecular Docking Results of an 8-Hydroxyquinoline Derivative against a Bacterial Protein Target.
Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Staphylococcus aureus Tyrosyl-tRNA synthetase1JIJ-8.5GLY36, ASP78, TYR169
Escherichia coli DNA Gyrase B5L3J-7.9ASP73, ILE78, PRO79

Note: The data presented is illustrative and based on findings for similar 8-hydroxyquinoline compounds. Specific results for this compound would require dedicated studies.

Binding Energy Calculations and Interaction Site Predictions

Computational docking simulations are pivotal in predicting the binding affinity and interaction patterns of a ligand with a protein's active site. While specific binding energy calculations for this compound with a particular receptor are not extensively documented in dedicated public studies, the principles can be inferred from studies on analogous quinoline derivatives. ijpras.comresearchgate.netnih.govmdpi.comacs.org

Molecular docking studies on similar 8-hydroxyquinoline derivatives reveal that the binding affinity is governed by a combination of hydrogen bonds, hydrophobic interactions, and potential metal chelation. acs.orgnih.gov The 8-hydroxy group and the nitrogen atom in the quinoline ring are key interaction sites, capable of forming hydrogen bonds and coordinating with metal ions present in the active sites of metalloenzymes. acs.orgnih.gov The acetamide (B32628) group introduces an additional site for hydrogen bonding, potentially enhancing the binding affinity.

The prediction of interaction sites involves identifying key amino acid residues within a receptor's binding pocket that can form favorable interactions with the ligand. For this compound, the hydroxyl group and the quinoline nitrogen are predicted to interact with polar or charged residues, while the aromatic rings are likely to engage in π-π stacking or hydrophobic interactions with nonpolar residues. The acetamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), further contributing to the binding specificity.

Table 1: Predicted Interaction Sites and Binding Contributions of this compound

Functional Group/RegionPredicted Interaction TypePotential Interacting ResiduesContribution to Binding Affinity
8-Hydroxy GroupHydrogen Bond Donor/Acceptor, Metal ChelationAsp, Glu, His, Ser, Metallic cofactorsHigh
Quinoline NitrogenHydrogen Bond Acceptor, Metal ChelationLys, Arg, His, Metallic cofactorsModerate to High
Quinoline Ring Systemπ-π Stacking, Hydrophobic InteractionsPhe, Tyr, Trp, Leu, ValModerate
Acetamide N-HHydrogen Bond DonorAsp, Glu, Carbonyl oxygen of backboneModerate
Acetamide C=OHydrogen Bond AcceptorLys, Arg, Ser, Backbone N-HModerate

Theoretical Studies on Physical-Chemical Characteristics

Computational methods are also employed to predict various physical and chemical properties of molecules, providing insights that complement experimental data.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Density Functional Theory (DFT) is a robust method for predicting the spectroscopic parameters of organic molecules. researchgate.netnih.govnih.govresearchgate.net By calculating the optimized molecular geometry and the electronic distribution, it is possible to simulate spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netrsc.orguncw.eduresearchgate.net

NMR Chemical Shifts: The theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus. The chemical shifts of the aromatic protons and carbons in the quinoline ring are influenced by the electron-donating hydroxyl group and the electron-withdrawing acetamide substituent. The protons of the acetamide group would also exhibit characteristic shifts.

IR Frequencies: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. For this compound, characteristic vibrational frequencies are expected for the O-H stretch of the hydroxyl group, the N-H stretch and C=O stretch (Amide I band) of the acetamide group, and the C=C and C=N stretching vibrations of the quinoline ring. researchgate.net DFT calculations can help in assigning the experimentally observed IR bands to specific molecular vibrations. researchgate.net

Table 2: Predicted Spectroscopic Parameters for this compound

ParameterPredicted Range/ValueNotes
¹H NMR Chemical Shifts (ppm)
Aromatic Protons (Quinoline)7.0 - 8.5Shifts are influenced by the positions relative to the hydroxyl and acetamide groups.
Acetyl CH₃ Protons~2.2Typical range for an acetamido methyl group.
Amide N-H Proton9.0 - 10.0Shift can be broad and is solvent-dependent.
Hydroxyl O-H Proton9.5 - 11.0Shift is highly variable and depends on hydrogen bonding and solvent.
¹³C NMR Chemical Shifts (ppm)
Quinoline Carbons110 - 155Specific shifts depend on the electronic environment created by the substituents.
Acetyl C=O Carbon168 - 172Characteristic for an amide carbonyl.
Acetyl CH₃ Carbon~24Typical for an acetamido methyl group.
IR Frequencies (cm⁻¹)
O-H Stretch (phenolic)3200 - 3600 (broad)Indicative of hydrogen bonding.
N-H Stretch (amide)3100 - 3300
C-H Stretch (aromatic)3000 - 3100
C=O Stretch (Amide I)1650 - 1690A strong and characteristic amide band.
C=C and C=N Stretches1450 - 1600Multiple bands corresponding to the quinoline ring system.

Thermochemical Properties Prediction

Computational chemistry provides a means to estimate the thermochemical properties of a molecule, such as its heat of formation, enthalpy, and Gibbs free energy. ijpras.comresearchgate.net These parameters are crucial for understanding the stability and reactivity of the compound. Methods like DFT and semi-empirical methods can be used to perform these calculations. ijpras.comresearchgate.net

The heat of formation (ΔHf°) of this compound can be calculated by considering the energies of the constituent atoms in their standard states and the total electronic energy of the optimized molecular structure. The calculated enthalpy and Gibbs free energy can provide insights into the spontaneity of reactions involving this compound under different conditions.

Table 3: Predicted Thermochemical Properties of this compound

PropertyPredicted ValueMethod of PredictionSignificance
Heat of Formation (ΔHf°)Value not available in public literatureDFT, Semi-empirical methods (e.g., AM1, PM3)Indicates the thermodynamic stability of the compound relative to its constituent elements.
Enthalpy (H)Value not available in public literatureDFT calculationsRepresents the total heat content of the system.
Gibbs Free Energy (G)Value not available in public literatureDFT calculationsDetermines the spontaneity of a process at constant temperature and pressure.
Dipole Moment~3-5 DebyeDFT calculationsInfluences solubility in polar solvents and intermolecular interactions.

Mechanistic Studies of Biological Interactions in Vitro and Cellular Level

Exploration of Molecular Targets and Pathways

The biological activities of N-(8-hydroxyquinolin-7-yl)acetamide and its derivatives are rooted in their interactions with fundamental cellular components and pathways. Research has focused on their ability to bind to DNA, inhibit crucial enzymes, and trigger programmed cell death, highlighting their potential as therapeutic agents.

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a well-established DNA-interacting motif, primarily due to its planar structure and ability to chelate metal ions. nih.govnih.gov The interaction with DNA is a critical mechanism underlying the biological activity of many quinoline (B57606) derivatives. nih.gov Studies on various 8-HQ derivatives and their metal complexes have shown that they can bind to DNA, often through an intercalation mechanism, where the planar quinoline ring inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.netnih.gov This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net

The formation of metal complexes is often crucial for this activity. The chelation of metal ions like copper(II), manganese(II), iron(II), and others by the 8-HQ core can significantly enhance the DNA binding affinity. nih.govresearchgate.netnih.gov Spectroscopic studies and gel electrophoresis measurements on sulfonamide-substituted 8-hydroxyquinoline derivatives have confirmed that their metal complexes bind to both plasmid and calf thymus DNA via intercalation. nih.govnih.gov The binding efficacy of these complexes is consistently higher than that of the free ligands. nih.govnih.gov For instance, the copper complex of 4-amino-N′-[(8-hydroxyquinolin-5-yl)methyl]benzenesulfonohydrazide (AHQMBSH) demonstrated the highest binding ability to DNA among the tested compounds. nih.govnih.gov The interaction is characterized by changes in the UV-visible absorption spectra of the compounds upon addition of DNA and a decrease in the mobility of DNA bands in gel electrophoresis, which indicates a strong interaction between the metal complex and DNA. nih.govekb.eg

While direct studies on this compound are limited, the extensive research on structurally similar 8-HQ derivatives strongly suggests that it and its metal complexes would also interact with DNA, likely through intercalation, a mechanism that is fundamental to their cytotoxic effects. nih.govnih.gov

The 8-hydroxyquinoline scaffold is a versatile pharmacophore known to inhibit a range of enzymes, particularly metalloenzymes. nih.govresearchgate.net The ability of the 8-HQ moiety to chelate metal ions is central to its inhibitory action, as it can compete for and bind to the metal cofactors essential for the catalytic activity of these enzymes. nih.govscirp.org

Derivatives of 8-HQ have been identified as potent inhibitors of various enzymes, including:

Matrix Metalloproteinases (MMPs) : N-(8-hydroxyquinolin-5-yl)alkylamide derivatives have been screened as potential inhibitors of MMP-2 and MMP-9. nih.govmdpi.com Research showed that compounds with substituents at the C-7 position of the quinoline ring exhibited IC₅₀ values in the range of 0.81–10 µM. nih.govmdpi.com

ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5) : A series of N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 have been developed. nih.gov Certain compounds in this series displayed sub-micromolar potency against ADAMTS-5 and good selectivity over related metalloproteases like MMP-13 and ADAMTS-4. nih.gov

Pim-1 Kinase : 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis. researchgate.net Molecular modeling suggested that the 8-hydroxy-quinoline scaffold interacts with key residues within the ATP-binding pocket of the enzyme. researchgate.net

Aminopeptidases : 8-HQ and its 5-substituted derivatives are competitive inhibitors of aminopeptidase (B13392206) from Aeromonas proteolytica (AAP), a dinuclear Zn(2+) peptidase, with inhibition constants (Ki) ranging from 0.16 to 29 µM. researchgate.net The nitrogen at position 1 and the hydroxyl group at position 8 are essential for this inhibitory activity. researchgate.net

Heme Oxygenase-1 (HO-1) : Acetamide-based derivatives have been designed as HO-1 inhibitors. nih.gov Some of these compounds showed potent activity against HO-1 and were investigated for their anticancer effects. nih.gov

These studies highlight that the this compound structure is a promising starting point for developing potent and selective enzyme inhibitors.

A primary mechanism through which 8-hydroxyquinoline derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. nih.govnih.gov This process is often triggered by the cellular stresses caused by DNA damage and enzyme inhibition.

Studies have shown that 8-HQ derivatives can induce apoptosis in various cancer cell lines. For example, a novel derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), was found to induce cell death in MCF-7 and MDA-MB-231 breast cancer cells through both paraptosis and apoptosis. nih.govresearchgate.net Paraptosis, a form of programmed cell death distinct from apoptosis, was characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. nih.govresearchgate.net This process was linked to ER stress and proteasome dysfunction. nih.gov The same compound also triggered apoptosis, partially through the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.govresearchgate.net

Similarly, rhenium(IV) complexes have been shown to induce apoptosis in cancer cells. rsc.org Other quinoline derivatives, such as 7-chloro-(4-thioalkylquinolines), also exhibit antiproliferative activity by inducing apoptosis and inhibiting DNA and RNA synthesis in leukemia cell lines. mdpi.com The anticancer properties of 8-HQ derivatives are often linked to their ability to chelate metal ions like copper and zinc, which can lead to the inhibition of the proteasome and induction of apoptosis. nih.gov

These findings suggest that this compound likely shares this ability to induce apoptosis in cancer cells, making it a subject of interest for anticancer research.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 8-hydroxyquinoline derivatives, these studies have elucidated the importance of specific structural features and modifications.

The type and position of substituents on the 8-hydroxyquinoline scaffold significantly modulate the biological activity of the resulting derivatives. nih.gov

Position of Substituents : Research on MMP inhibitors revealed that substituents at the C-7 position of the quinoline ring led to more potent compounds compared to those with substituents at the C-5 position. nih.govmdpi.com Similarly, for 8-hydroxyquinoline-derived Mannich bases, substitution at the C-7 position was found to be more effective against MMP-2 and MMP-9 than substitution at C-5. nih.gov

Lipophilicity : Antiviral activity of some 8-HQ derivatives has been shown to increase with growing lipophilicity. nih.gov However, a sulfonic acid substituent, which decreases lipophilicity, was found to reduce cytotoxicity, likely due to hindered cell permeability. nih.gov

Steric Factors : The chain length of linkers in some derivatives can affect activity by influencing molecular flexibility. nih.gov

These findings provide a framework for the rational design of more potent this compound derivatives by strategically modifying substituents on the quinoline ring.

The ability of the 8-hydroxyquinoline core to act as a bidentate chelating agent for a wide range of metal ions is a defining feature that profoundly impacts its biological efficacy. nih.govnih.govscirp.org The formation of metal complexes often results in a significant enhancement of biological activity compared to the free ligand. researchgate.net

The mechanism behind this enhancement is multifaceted. Metal chelation is a necessary prerequisite for the multidrug-resistant selective toxicity of some 8-hydroxyquinoline derivatives. acs.org The complexes can act as ionophores, transporting metal ions into cells and disrupting cellular homeostasis. nih.gov For example, the anticancer effects of clioquinol (B1669181), an 8-HQ derivative, are related to its interactions with copper and zinc ions. nih.gov

In the context of DNA binding, metal complexes of 8-HQ derivatives show much higher binding affinity than the ligands alone. nih.govnih.gov This enhanced interaction is believed to be a key reason for their increased antimicrobial and anticancer activities. researchgate.net The order of activity for some metal complexes of an 8-HQ derivative against bacteria was found to be Cu > Fe > Zn > Ni > Co > Mn, demonstrating that the choice of metal ion is also a critical determinant of biological efficacy. researchgate.net The geometry of the resulting complex, such as square planar or octahedral, is also dictated by the metal ion and influences activity. scirp.orgresearchgate.net

Therefore, the complexation of this compound with various metal ions is a promising strategy to amplify its therapeutic potential.

Data Tables

Table 1: Inhibitory Activity of Selected 8-Hydroxyquinoline Derivatives

Compound Class Target Enzyme Observed Activity (IC₅₀/Kᵢ) Reference(s)
N-(8-hydroxyquinolin-5-yl)alkylamides (C-7 substituted) MMP-2/9 0.81–10 µM nih.govmdpi.com
N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamides ADAMTS-5 Sub-micromolar nih.gov
8-hydroxy-quinoline-7-carboxylic acid derivatives Pim-1 Kinase Potent Inhibition researchgate.net
5-substituted 8-HQ derivatives Aminopeptidase (AAP) 0.16–29 µM (Kᵢ) researchgate.net

Table 2: Impact of Metal Complexation on Biological Activity of an 8-HQ Derivative *

Metal Ion Antibacterial Activity Ranking Reference(s)
Copper (Cu) 1 (Most Active) researchgate.net
Iron (Fe) 2 researchgate.net
Zinc (Zn) 3 researchgate.net
Nickel (Ni) 4 researchgate.net
Cobalt (Co) 5 researchgate.net
Manganese (Mn) 6 researchgate.net

*Based on data for N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA)

Mechanistic Investigations of Antimicrobial Activity

The antimicrobial properties of this compound are understood through the broader lens of its parent structure, 8-hydroxyquinoline (8-HQ), and its various derivatives. The core mechanism of action for this class of compounds is widely attributed to their ability to chelate metal ions, a process that disrupts essential cellular functions in microbes. nih.govyoutube.com The strategic placement of the hydroxyl group at the C-8 position and the nitrogen atom at the C-1 position in the quinoline ring creates a bidentate chelation site, allowing these molecules to bind to a variety of divalent and trivalent metal ions. nih.gov This sequestration of vital metal ions interferes with microbial metalloenzymes and disrupts homeostasis, leading to the inhibition of growth and eventual cell death. youtube.com

Inhibition of Bacterial Growth Mechanisms (In Vitro)

The in vitro antibacterial activity of 8-hydroxyquinoline derivatives is primarily linked to their capacity for metal ion chelation, with a particular emphasis on iron. Iron is a critical cofactor for numerous bacterial enzymes involved in metabolic pathways and DNA replication. By binding to and sequestering iron, 8-HQ derivatives can effectively starve bacteria of this essential nutrient.

Beyond metal chelation, some evidence suggests that these compounds may also interfere with other fundamental cellular processes. Studies on derivatives such as N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]acetamide indicate a potential to disrupt DNA replication and protein synthesis pathways within bacterial cells.

Table 1: Investigated Antibacterial Mechanisms of Structurally Related 7-Substituted 8-Hydroxyquinoline Derivatives

DerivativeInvestigated MechanismBacterial TargetReference
7-Morpholinomethyl-8-hydroxyquinolineIron ChelationGram-positive bacteria scispace.com
N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]acetamideInterference with DNA replication and protein synthesisGeneral bacterial pathways

Emerging Research Applications of N 8 Hydroxyquinolin 7 Yl Acetamide Non Clinical

Applications in Materials Science

The unique photophysical and electronic properties of N-(8-hydroxyquinolin-7-yl)acetamide, a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), have positioned it as a compound of interest in materials science. nih.gov Its structural framework is conducive to the formation of metal complexes and facilitates electronic processes that are crucial for the development of advanced materials. nih.gov Researchers are actively exploring its potential in creating sensitive chemosensors and in the fabrication of efficient organic electronic devices.

Fluorescent Chemosensors for Metal Ions

Derivatives of 8-hydroxyquinoline are well-regarded for their ability to form stable complexes with a variety of metal ions, a property that is central to their application as fluorescent chemosensors. nih.gov These sensors operate by converting the chemical information of binding with a target ion into a measurable optical signal, such as a change in fluorescence intensity or a shift in the emission wavelength. mdpi.com

This compound and its analogues leverage the inherent chelating ability of the 8-hydroxyquinoline moiety. nih.govnih.gov The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group form a binding site for metal ions. This interaction often leads to a significant enhancement of fluorescence, a phenomenon that allows for the sensitive and selective detection of specific metal ions. For instance, derivatives of 8-amidoquinoline have shown considerable potential as functional receptors for zinc ions (Zn²⁺) due to their rapid reactivity and good selectivity. mdpi.com The binding of Zn²⁺ can restrict electron-transfer processes and involve the π-electron system in intramolecular charge transfer (ICT), resulting in a transition from a weakly fluorescent state to a strongly fluorescent one. mdpi.com

Research has demonstrated the effectiveness of 8-hydroxyquinoline-based sensors for a wide array of metal ions, including Al³⁺, Cu²⁺, and others. nih.govrsc.org The selectivity for a particular ion can be fine-tuned through molecular design. For example, while some sensors respond to multiple ions, specific derivatives can be engineered to be highly selective for a single type of ion, such as Al³⁺, even in the presence of other competing ions. rsc.org This selectivity is crucial for practical applications in environmental monitoring and biological imaging.

Table 1: Metal Ion Detection by 8-Hydroxyquinoline Derivatives

Detected Ion Sensor Type Response Mechanism
Zn²⁺ 8-amidoquinoline derivatives Fluorescence enhancement via ICT mdpi.com
Al³⁺ Phenolic Mannich base "Turn-on" fluorescence enhancement rsc.orgnih.gov

Electron Transporting Materials in Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, 8-hydroxyquinoline derivatives are foundational materials, particularly for their role in Organic Light-Emitting Diodes (OLEDs). Bis(8-hydroxyquinoline) zinc (Znq₂) and its derivatives are noted for their high electroluminescence quantum yield, good thermal stability, and color tunability, making them suitable for creating efficient and low-voltage OLEDs. mdpi.com These materials often function as the electron transport layer (ETL) in OLED devices, facilitating the movement of electrons from the cathode to the emissive layer where they recombine with holes to produce light. researchgate.netrsc.org

The performance of OLEDs can be significantly improved by doping the electron transport layer. For instance, doping materials like 4,7-diphenyl-1,10-phenanthroline (B7770734) with 8-hydroxy-quinolinato lithium (Liq) has been shown to enhance the conductivity of the ETL. researchgate.net This improved conductivity leads to a more balanced charge injection and transport within the device, resulting in higher current and power efficiencies. researchgate.net The design of the ETL material is critical; molecules with both electron-donating and strong electron-accepting groups can exhibit higher electron mobility. rsc.org The presence of electron-deficient moieties can create efficient channels for electron transport, leading to superior device performance compared to standard materials. rsc.org

Derivatives like bis(8-hydroxyquinoline) zinc with a styryl group have been successfully incorporated into OLEDs, producing strong yellow electroluminescent emissions. mdpi.com These advancements highlight the versatility of 8-hydroxyquinoline-based compounds in developing next-generation display and lighting technologies.

Catalytic Applications of this compound Metal Complexes

Metal complexes of this compound and related 8-hydroxyquinoline derivatives are being investigated for their catalytic properties. The 8-hydroxyquinoline ligand can act as a bidentate chelator, binding to metal ions through its nitrogen and oxygen atoms, which can activate the metal center for catalytic reactions. asianpubs.org

Research has explored the synthesis and characterization of transition metal complexes with ligands such as N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, involving metals like Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II). asianpubs.orgresearchgate.net These complexes often adopt an octahedral geometry, which is influenced by the coordination of the ligand and other molecules like water. asianpubs.orgasianpubs.orgresearchgate.net

One area of significant interest is the use of these complexes in light-driven hydrogen evolution. For example, novel cobalt, nickel, and iron complexes based on a pentadentate 8-hydroxyquinoline-di(2-picolyl)amine ligand have been synthesized and studied as potential hydrogen-evolving catalysts. rsc.org Under electrochemical and photochemical conditions, these complexes have shown the ability to catalyze the production of hydrogen. The cobalt complex, in particular, displayed substantial activity in both ruthenium-based and iridium-based photochemical systems. rsc.org The nickel and iron complexes also showed catalytic activity, although their effectiveness was dependent on the specific photochemical system used. rsc.org These findings suggest that metal complexes incorporating the 8-hydroxyquinoline framework are promising candidates for developing catalysts for renewable energy applications.

Corrosion Inhibition Studies

This compound and its parent compound, 8-hydroxyquinoline, have demonstrated significant potential as corrosion inhibitors for various metals, particularly steel in acidic environments. researchgate.netnih.gov The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosive process. najah.edu

Adsorption Mechanisms on Metal Surfaces

The corrosion inhibition mechanism of 8-hydroxyquinoline derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption is facilitated by the presence of polar functional groups, such as the hydroxyl (-OH) and acetamide (B32628) groups, as well as the aromatic quinoline ring. najah.edu The lone pair electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal atoms on the surface. najah.edu Additionally, the π-electrons of the aromatic system can interact with the metal surface, further strengthening the adsorption. najah.edu

This process forms a protective film that blocks the active sites on the metal, preventing the approach of corrosive agents from the acidic solution. researchgate.netnajah.edu The adsorption typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.govnajah.edu The strength and nature of this adsorbed layer are influenced by the electronic properties of the inhibitor molecule; for example, the presence of electron-donating groups can enhance the molecule's ability to adsorb onto the metal surface. najah.edu Surface analysis techniques like Scanning Electron Microscopy (SEM) have confirmed that surfaces protected by these inhibitors show significantly less damage and roughness compared to unprotected surfaces. nih.gov

Electrochemical Characterization of Inhibitory Performance

Electrochemical techniques are widely used to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two common methods for this characterization. researchgate.netnajah.edu

Potentiodynamic polarization studies have shown that 8-hydroxyquinoline derivatives often act as mixed-type inhibitors. nih.govnajah.edu This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edu

EIS measurements provide further insight into the protective film's properties. The data often reveals an increase in charge transfer resistance and a decrease in double-layer capacitance in the presence of the inhibitor, indicating the formation of a protective layer that impedes the corrosion process. nih.gov The inhibition efficiency of these compounds increases with their concentration, reaching high values (e.g., over 90%) at optimal concentrations. najah.edunajah.edu

Table 2: Corrosion Inhibition Performance of 8-Hydroxyquinoline Derivatives

Inhibitor Metal Medium Max. Inhibition Efficiency (%) Technique
Q1 ((8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate) Mild Steel 1 M HCl 95.2 Weight Loss najah.edu
HMB (N-((8-hydroxyquinolin-5-yl)methyl)-4-methoxybenzamide) C35E Steel 1 M HCl 93.5 Electrochemical najah.edu

These studies collectively underscore the effectiveness of this compound and related compounds as corrosion inhibitors, driven by their strong adsorption onto metal surfaces and subsequent disruption of the electrochemical corrosion reactions.

Future Directions and Research Perspectives in N 8 Hydroxyquinolin 7 Yl Acetamide Research

Development of Novel Synthetic Methodologies

Future research will likely focus on creating more efficient, scalable, and environmentally benign methods for synthesizing N-(8-hydroxyquinolin-7-yl)acetamide and its analogues. While established routes exist, innovation in synthetic chemistry can unlock new possibilities.

Catalytic Approaches : Exploration of novel catalysts, such as copper-catalyzed reactions, could lead to more efficient C-N bond formations or functionalization at other positions on the quinoline (B57606) ring. nih.gov

Green Chemistry : The development of syntheses that utilize greener solvents, reduce the number of steps, and minimize the use of protecting groups is a key future direction. This could involve microwave-assisted synthesis, which has been successfully used for other 8-hydroxyquinoline (B1678124) derivatives. nih.gov

Flow Chemistry : Implementing continuous flow processes could enable better control over reaction parameters, improve yields and purity, and facilitate safer, more scalable production for both research and potential commercial applications.

Diversity-Oriented Synthesis : Future strategies may involve creating libraries of this compound derivatives by introducing a variety of substituents at different positions on the quinoline ring to explore the chemical space more broadly. acs.org This could involve multi-step synthetic sequences where the core is built upon systematically. nih.gov For instance, the acetamide (B32628) group itself could be hydrolyzed and subsequently coupled with a diverse range of carboxylic acids to generate novel amide derivatives. mdpi.com

Advanced Characterization of this compound in Diverse States

A deeper understanding of the physicochemical properties of this compound is crucial for predicting its behavior in different environments.

Solid-State Analysis : Advanced solid-state characterization techniques, such as single-crystal X-ray diffraction, could provide precise information about its molecular geometry, crystal packing, and intermolecular interactions, including hydrogen bonding. Understanding its polymorphic forms is essential as different polymorphs can exhibit varied physical properties. Research has shown that related compounds can exist in a zwitterionic form in solution, a state that could be further investigated for this compound. acs.org

Solution-State Behavior : In-depth NMR spectroscopy, pH-dependent UV-Vis spectroscopy, and fluorescence studies can elucidate its behavior in various solvents, its pKa values, and its aggregation properties. acs.org

Spectroscopic Signatures : Detailed analysis using techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy will help in understanding the vibrational modes of the molecule and how they change upon metal chelation or interaction with biological targets. researchgate.net

Exploration of New Metal Complexes and Supramolecular Assemblies

The 8-hydroxyquinoline core is a powerful bidentate chelating agent, binding metal ions through its phenolic oxygen and pyridinic nitrogen. mdpi.comresearchgate.net This property is ripe for further exploration.

Novel Metal Complexes : While complexes with common metal ions have been studied, future work could explore complexation with a wider range of transition metals, lanthanides, and actinides. mdpi.comresearchgate.net The resulting complexes could possess unique magnetic, optical, or catalytic properties. Research on other 8-hydroxyquinoline ligands has produced square planar and octahedral complexes, and similar geometries could be targeted for this compound. researchgate.net

Supramolecular Chemistry : The planar structure of the quinoline ring and the presence of hydrogen bond donors/acceptors make this compound an excellent candidate for building supramolecular structures like metallogels, coordination polymers, and metal-organic frameworks (MOFs). These organized assemblies could have applications in gas storage, separation, or catalysis.

Research AreaFocusPotential Applications
Novel Metal Complexes Synthesis with a wider range of metal ions (e.g., lanthanides, platinum-group metals).Catalysis, medical imaging, photodynamic therapy.
Coordination Polymers Formation of 1D, 2D, or 3D networks through metal-ligand coordination.Molecular sensing, nonlinear optics, magnetism.
Metal-Organic Frameworks (MOFs) Creation of porous, crystalline materials.Gas storage, selective separation, drug delivery.
Metallogels Development of soft materials based on metal-ligand self-assembly in a solvent.Smart materials, environmental remediation.

Deeper Integration of Computational Chemistry in Predictive Studies

Computational methods are becoming indispensable in modern chemical research for predicting molecular properties and guiding experimental work. nih.gov

Quantum Chemical Calculations : Density Functional Theory (DFT) can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its metal complexes. This can help in understanding its chelating properties and reaction mechanisms.

Molecular Docking : For biological applications, molecular docking simulations can predict the binding modes and affinities of the compound with specific protein targets, such as enzymes or receptors. mdpi.com This is crucial for rational drug design and for understanding structure-activity relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : By developing QSAR models for a series of related derivatives, researchers can predict the biological activity or material properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Comprehensive Mechanistic Elucidation of Biological and Material Interactions

Understanding how this compound functions at a molecular level is a critical area for future investigation.

Biological Mechanisms : Research has identified derivatives of 8-hydroxyquinoline as inhibitors of specific metalloproteases like ADAMTS-5. nih.gov Future studies should aim to elucidate the precise mechanism of inhibition for this compound, determining whether it involves direct chelation of the catalytic metal ion, allosteric effects, or other interactions. Investigating its effect on viral lifecycles or its ability to overcome multidrug resistance in cancer cells are also promising avenues. nih.govacs.org

Material Interactions : When used in materials like Organic Light-Emitting Diodes (OLEDs), it is important to understand the mechanisms of charge transport, energy transfer, and degradation. researchgate.net Advanced surface science techniques can probe the interface between the compound and other material layers.

Potential for Functional Material Development Beyond Current Scope

The unique electronic and chelating properties of the 8-hydroxyquinoline scaffold suggest that this compound could be a building block for a new generation of functional materials. nih.govresearchgate.net

Chemosensors : The fluorescence of the quinoline ring is often modulated by metal ion binding, making it a candidate for developing selective and sensitive fluorescent chemosensors for detecting specific metal ions in environmental or biological samples. researchgate.net

Organic Electronics : Beyond simple electron transport in OLEDs, derivatives could be engineered for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), or as hosts for phosphorescent emitters in advanced display technologies. researchgate.net

Corrosion Inhibitors : 8-hydroxyquinoline-based compounds have shown efficacy as corrosion inhibitors for metals in acidic media, a property that could be explored and optimized for this compound. researchgate.net

Interdisciplinary Research Opportunities

The true potential of this compound will be unlocked through collaborations that bridge traditional scientific disciplines.

Chemistry and Biology : Medicinal chemists, synthetic chemists, and molecular biologists can collaborate to design, synthesize, and test new derivatives as targeted therapeutic agents, for instance, as enzyme inhibitors or antimicrobial compounds. nih.govnih.gov

Materials Science and Engineering : Collaborations between chemists and materials scientists are essential for integrating these molecules into functional devices like sensors and OLEDs, optimizing performance through molecular engineering. researchgate.net

Computational and Experimental Science : A strong synergy between computational chemists and experimentalists will accelerate the discovery process. Predictive modeling can guide experiments, while experimental results provide crucial data for refining computational models. mdpi.comnih.gov

The diverse physical, chemical, and biological properties of the 8-hydroxyquinoline nucleus ensure that its derivatives, including this compound, will remain a subject of intense and fruitful research for the foreseeable future. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(8-hydroxyquinolin-7-yl)acetamide, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves coupling 8-hydroxyquinoline-7-amine with acetylating agents like acetic anhydride. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent oxidation. Post-synthesis, purity validation requires techniques such as:

  • High-Performance Liquid Chromatography (HPLC) to assess chemical homogeneity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, referencing NIST spectral databases for acetamide derivatives .
  • Mass Spectrometry (MS) for molecular weight confirmation, as demonstrated in studies of similar quinoline-acetamide derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : To identify π→π* and n→π* transitions in the quinoline moiety, with absorption peaks typically between 250–350 nm .
  • Fluorescence Spectroscopy : To evaluate emission properties if the compound is functionalized as a probe (e.g., λex ~ 350 nm, λem ~ 450 nm) .
  • Infrared (IR) Spectroscopy : To confirm amide C=O stretching (~1650 cm⁻¹) and O–H vibrations (~3200 cm⁻¹) from the hydroxyquinoline group .

Advanced Research Questions

Q. How can researchers design experiments to investigate the fluorescence properties of this compound derivatives?

  • Methodological Answer :

  • Probe Design : Introduce electron-donating/withdrawing groups at the quinoline C-5 or acetamide N-position to modulate fluorescence quantum yield.
  • Experimental Setup : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes. Compare data with computational models (e.g., TD-DFT) to correlate structure-emission relationships .
  • Validation : Cross-reference results with systematic reviews of 8-amidoquinoline derivatives, ensuring adherence to inclusion/exclusion criteria for meta-analysis .

Q. What strategies resolve discrepancies in spectroscopic data when analyzing substituted acetamides?

  • Methodological Answer :

  • Data Triangulation : Combine NMR, X-ray crystallography, and computational simulations (e.g., DFT for optimizing molecular geometries) to validate conflicting spectral assignments .
  • Systematic Review Protocols : Apply dual-reviewer screening (as in ) to minimize bias. Discrepancies in fluorescence quantum yields, for example, may arise from solvent polarity effects—replicate experiments under controlled conditions (e.g., anhydrous DMSO vs. aqueous buffers) .

Q. How can X-ray crystallography determine the crystal structure of this compound derivatives?

  • Methodological Answer :

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) to grow single crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution diffraction. Refinement software (e.g., SHELX) can resolve bond angles and hydrogen-bonding networks, as shown in studies of N-methyl-N-phenylquinoline acetamides .
  • Validation : Compare experimental bond lengths with NIST’s crystallographic databases for acetamide analogs .

Q. What computational methods predict the reactivity of this compound in coordination chemistry?

  • Methodological Answer :

  • Molecular Modeling : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and predict metal-binding sites (e.g., quinoline O/N and amide O).
  • Thermodynamic Analysis : Apply reaction thermochemistry data (e.g., Gibbs free energy changes) to assess stability of metal complexes, referencing NIST’s thermochemical datasets .
  • Experimental Correlation : Validate predictions with spectroscopic titration (e.g., UV-Vis for metal-ligand charge transfer bands) .

Notes on Evidence Utilization

  • Structural and spectral data from NIST ( ) and crystallographic studies () provide authoritative benchmarks.
  • Systematic review methodologies () guide rigorous data analysis and conflict resolution.
  • Excluded sources: BenchChem ( ) and chem960 ( ) per reliability guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.